REACTION_CXSMILES
|
CN(C)[CH:3]([C:6]1[CH:7]=[N:8][CH:9]=[CH:10][CH:11]=1)[C:4]#[N:5].Cl.[NH2:14]O.[C:16]([OH:19])(=O)C>>[NH2:14][C:16]1[O:19][N:5]=[CH:4][C:3]=1[C:6]1[CH:7]=[N:8][CH:9]=[CH:10][CH:11]=1 |f:1.2|
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Name
|
|
Quantity
|
5.19 g
|
Type
|
reactant
|
Smiles
|
CN(C(C#N)C=1C=NC=CC1)C
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Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
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40 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
|
Type
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CUSTOM
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Details
|
The reaction mixture was stirred at 100° C. for 1 hour
|
Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
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ADDITION
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Details
|
Water (50 ml) was added
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Type
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FILTRATION
|
Details
|
The precipitated compound was filtered
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Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |